
2-Chloro-3-(difluoromethoxy)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(difluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H4ClF2NO3 and a molecular weight of 223.56 g/mol It is a derivative of isonicotinic acid, featuring a chloro and difluoromethoxy substituent
Vorbereitungsmethoden
One common method involves the reaction of isonicotinic acid with chlorinating agents and difluoromethoxy reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
2-Chloro-3-(difluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds.
Common reagents used in these reactions include chlorinating agents, difluoromethoxy reagents, and boron reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(difluoromethoxy)isonicotinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(difluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(difluoromethoxy)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic Acid: The parent compound, lacking the chloro and difluoromethoxy groups, has different reactivity and applications.
2,6-Dichloroisonicotinic Acid: Another derivative with distinct biological activities and applications in plant protection.
3-Fluorophenyl Isocyanate: A related compound used in different synthetic applications.
Eigenschaften
Molekularformel |
C7H4ClF2NO3 |
|---|---|
Molekulargewicht |
223.56 g/mol |
IUPAC-Name |
2-chloro-3-(difluoromethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-4(14-7(9)10)3(6(12)13)1-2-11-5/h1-2,7H,(H,12,13) |
InChI-Schlüssel |
AKLZQPBIBXIUBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(=O)O)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


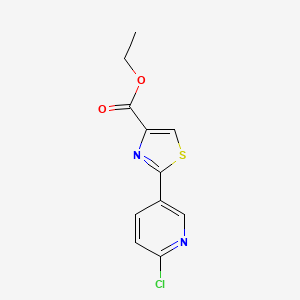
![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
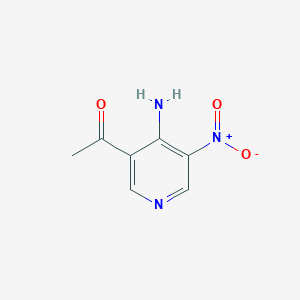
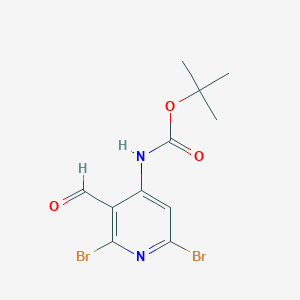
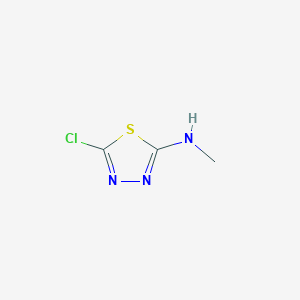
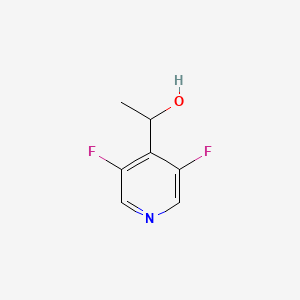
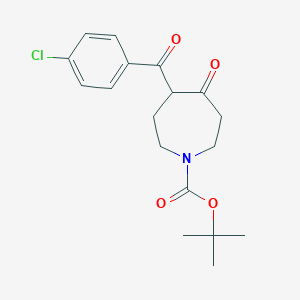
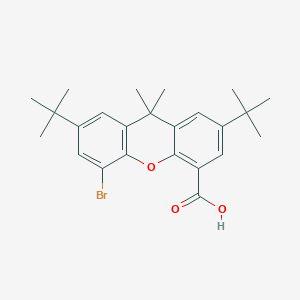
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

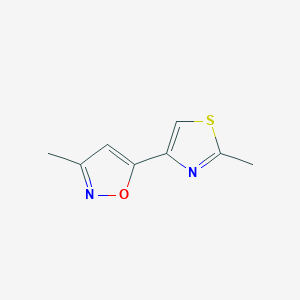
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
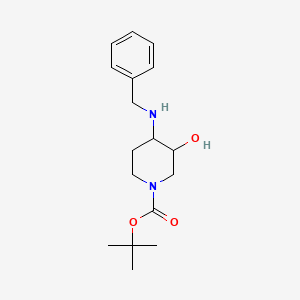
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)
